molecular formula C19H21N3OS B11946521 N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine CAS No. 853310-85-7

N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine

Cat. No.: B11946521
CAS No.: 853310-85-7
M. Wt: 339.5 g/mol
InChI Key: TYDCGMVYWOVWIU-UHFFFAOYSA-N
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Description

N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by a quinoline core with a morpholine and thienyl group, which contribute to its unique biological properties. Its molecular formula is C19H21N3OS, and it has a molecular weight of approximately 345.45 g/mol. The presence of these substituents is believed to enhance the compound's solubility and biological activity compared to other quinoline derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Quinoline derivatives are known for their ability to inhibit various cancer cell lines, and this compound is no exception. For instance, studies have shown that it can affect cell proliferation and induce apoptosis in different cancer types.

  • Mechanism of Action : The compound appears to interact with key biological targets involved in cancer progression. It has been shown to inhibit topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription, leading to increased DNA damage in cancer cells .
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including those representing leukemia, lung, colon, and breast cancers. The growth inhibition percentages (GI%) against these cell lines suggest a promising therapeutic potential .
Cancer TypeCell LineIC50 (µM)Mechanism of Action
Prostate CancerPC-30.85Induction of G2/M arrest
Liver CancerHepG21.81Apoptosis via caspase activation
Lung CancerA5490.90Inhibition of TOP1
Breast CancerNCI/ADR-RES1.53Disruption of microtubule dynamics

Comparative Analysis with Other Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other quinoline derivatives:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-AminoquinolineAmino group at position 4Anticancer, antimicrobialLacks morpholine and thienyl groups
6-MethoxyquinolineMethoxy group at position 6AntimicrobialDifferent substitution pattern
7-ChloroquinolineChlorine at position 7AntimalarialMore focused on antimalarial activity
N-(4-Morpholinyl)benzamideMorpholine attached to benzamideAnticancerLacks quinoline core

The presence of both morpholine and thienyl groups in this compound enhances its solubility and biological activity compared to these other compounds.

Study 1: In Vitro Evaluation

In a recent study evaluating the anticancer activity of various quinoline derivatives, this compound was tested against a panel of 59 cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that this compound exhibited significant growth inhibition across multiple cancer types, particularly in prostate and liver cancers .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound resulted in G2/M phase arrest in several cancer cell lines. This was associated with increased apoptosis markers such as caspase activation and alterations in cyclin-dependent kinase (Cdk) activities .

Properties

CAS No.

853310-85-7

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinolin-4-amine

InChI

InChI=1S/C19H21N3OS/c1-2-5-16-15(4-1)17(14-18(21-16)19-6-3-13-24-19)20-7-8-22-9-11-23-12-10-22/h1-6,13-14H,7-12H2,(H,20,21)

InChI Key

TYDCGMVYWOVWIU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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